2-Chloro-1-(3,5-dihydroxyphenyl)ethanone

Description

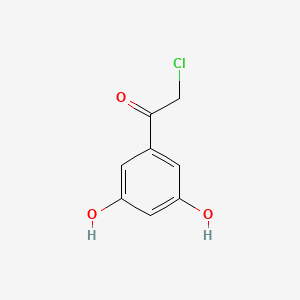

2-Chloro-1-(3,5-dihydroxyphenyl)ethanone is a chloro-substituted hydroxyacetophenone derivative characterized by a ketone group at the 1-position of a phenyl ring bearing hydroxyl groups at the 3- and 5-positions and a chlorine atom at the 2-position.

Properties

IUPAC Name |

2-chloro-1-(3,5-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZDQGFVJIMRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720524 | |

| Record name | 2-Chloro-1-(3,5-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39878-43-8 | |

| Record name | 2-Chloro-1-(3,5-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

The predominant synthetic route for 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone involves chlorination of 1-(3,5-dihydroxyphenyl)ethanone (a hydroxy-substituted acetophenone) using chlorinating agents such as thionyl chloride or phosphorus pentachloride. This reaction introduces the chloro substituent at the alpha position of the ethanone moiety.

Chlorination Reaction

- Starting Material: 1-(3,5-dihydroxyphenyl)ethanone

- Chlorinating Agents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or sulfuryl chloride (SO₂Cl₂)

- Solvent System: Commonly methanol, ethyl acetate, or dichloromethane mixtures

- Temperature: Typically room temperature to mild heating (293–303 K)

- Reaction Time: Approximately 1 hour stirring post addition

- Yield: High yields reported (~95%)

Example Procedure

A representative synthesis involves dropwise addition of sulfuryl chloride (150 mg, 1.1 mmol) to a stirred solution of 3-hydroxyacetophenone (100 mg, 0.74 mmol) in methanol and ethyl acetate/dichloromethane at 293–303 K. After completing the addition, the mixture is stirred for 1 hour at room temperature, and the product is isolated by solvent removal under reduced pressure. Crystallization from ethanol yields X-ray quality crystals.

Detailed Preparation Protocol

| Step | Description | Conditions & Notes |

|---|---|---|

| 1 | Dissolve 1-(3,5-dihydroxyphenyl)ethanone in methanol and ethyl acetate/dichloromethane | Use approx. 5 mL methanol + 10 mL ethyl acetate/dichloromethane |

| 2 | Add sulfuryl chloride dropwise under stirring | Maintain 293–303 K (room temperature to mild heating) |

| 3 | Stir reaction mixture for 1 hour at room temperature | Monitor reaction progress by Thin Layer Chromatography (TLC) |

| 4 | Remove solvents under reduced pressure | Rotary evaporation preferred |

| 5 | Crystallize product from ethanol | Obtain pure this compound crystals |

Alternative Chlorination Methods

Other chlorinating agents such as thionyl chloride or phosphorus pentachloride may be used to achieve the alpha-chlorination of the hydroxyphenyl ethanone. These reagents facilitate substitution of the alpha hydrogen with a chlorine atom, forming the desired α-chloroketone.

Formulation and Stock Solution Preparation

For research and in vivo applications, this compound is typically prepared as stock solutions with precise molarity calculations to ensure reproducibility and accurate dosing.

Stock Solution Preparation Table

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 5.3593 | 26.7967 | 53.5934 |

| 5 mM Solution Volume (mL) | 1.0719 | 5.3593 | 10.7187 |

| 10 mM Solution Volume (mL) | 0.5359 | 2.6797 | 5.3593 |

Note: Volumes correspond to the solvent volume required to dissolve the specified mass to achieve the indicated molarity.

In Vivo Formulation Preparation

- Prepare a DMSO master stock solution by dissolving the compound in DMSO.

- Sequentially add co-solvents such as PEG300, Tween 80, and distilled water, ensuring clarity after each addition.

- Alternatively, corn oil may be used as a vehicle for in vivo formulations.

- Physical methods like vortexing, ultrasound, or mild heating can aid dissolution.

- Strict order of solvent addition and clarity checks are critical to avoid precipitation.

Research Findings and Analytical Data

- The compound exhibits planarity with minimal deviation in molecular geometry, confirmed by X-ray crystallography.

- Strong hydrogen bonding interactions (O—H⋯O and C—H⋯O) stabilize the crystal structure, influencing purity and crystallization behavior.

- Spectroscopic analyses (FTIR, NMR) confirm the presence of chloro and hydroxyl functional groups consistent with the target structure.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Sulfuryl chloride chlorination | 1-(3,5-dihydroxyphenyl)ethanone | SO₂Cl₂ | Methanol + Ethyl acetate/DCM | 293–303 K | ~95% | Dropwise addition, 1 hr stirring, crystallization from ethanol |

| Thionyl chloride chlorination | 1-(3,5-dihydroxyphenyl)ethanone | SOCl₂ | Various organic solvents | Room temp to reflux | High | Alternative chlorinating agent |

| Phosphorus pentachloride chlorination | 1-(3,5-dihydroxyphenyl)ethanone | PCl₅ | Organic solvents | Mild heating | High | Less common, more reactive |

Chemical Reactions Analysis

2-Chloro-1-(3,5-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions include various substituted phenyl ethanones and their derivatives.

Scientific Research Applications

Organic Synthesis

2-Chloro-1-(3,5-dihydroxyphenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are utilized in the production of pharmaceuticals and agrochemicals. The compound's structure allows for further modifications through oxidation, reduction, and substitution reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate. |

| Reduction | The carbonyl group can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride. |

| Substitution | The chloro group can be replaced with nucleophiles such as amines or thiols under appropriate conditions. |

Medicinal Chemistry

The compound has shown potential in medicinal applications, particularly in developing antifungal agents and anticancer drugs:

- Antifungal Activity : Research indicates that this compound derivatives can inhibit specific fungal enzymes critical for their metabolism. This property is significant for developing new antifungal therapies.

- Anticancer Activity : Studies have demonstrated that derivatives exhibit antiproliferative effects against various cancer cell lines such as A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer). The presence of hydroxyl groups enhances cytotoxicity by promoting apoptosis.

Case Study: Anticancer Effects

A study on benzofuran derivatives related to this compound indicated that structural modifications led to increased anticancer activity:

| Compound | Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Compound A | A549 | <0.01 | High potency against lung cancer |

| Compound B | ME-180 | 0.229 | Significant growth inhibition |

| Compound C | HT-29 | 0.3 | Moderate activity observed |

The biological activities of this compound include:

- Enzyme Inhibition : The compound interacts with specific molecular targets, leading to inhibition or activation of biological pathways, which is crucial for therapeutic applications.

- Antimicrobial Activity : Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Effective |

| Escherichia coli | 12.5 | High inhibitory potential |

| Candida albicans | 6.25 | Significant antifungal activity |

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and hydroxyl groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, in the development of anti-fungal agents, the compound may inhibit fungal enzymes, disrupting their metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s key structural features—chloro, hydroxyl, and ketone substituents—are shared with several analogs, but differences in substituent positions and additional functional groups lead to distinct physicochemical properties. Below is a comparative analysis:

Structural Isomers and Substitution Patterns

- [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7): Features a hydroxymethyl group at the 3-position instead of a hydroxyl group. This increases steric bulk and hydrogen-bonding capacity compared to the target compound .

- 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS 151340-06-6): Replaces the 3,5-dihydroxy groups with a 4-hydroxy and 3-methoxy group, altering electronic effects and solubility .

- 2-Chloro-1-(3,5-dichloro-2-hydroxyphenyl)ethanone: Contains two chlorine atoms at the 3- and 5-positions, enhancing electronegativity and lipophilicity .

Molecular Formula and Mass

- Shared molecular formula (C₉H₉ClO₃): Compounds like 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS 69240-98-8) share the same formula but differ in substituent positions, leading to isomerism .

- Higher halogenation: Derivatives like 2-Chloro-1-(3,5-dichloro-4-hydroxyphenyl)ethanone (C₈H₅Cl₃O₂) have increased molecular mass (214.46 g/mol) due to additional chlorine atoms .

Melting Points and Stability

| Compound Name | CAS Number | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | 97–98 | 2-Cl, 3-CH₂OH, 5-OH |

| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone | 69240-98-8 | 109–110 | 2-Cl, 4-OH, 5-OCH₃ |

| 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone | 112954-19-5 | N/A | 2-Cl, 6-OH, 4-OCH₃ |

| 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone | Not explicitly listed | Estimated 100–110* | 2-Cl, 3,5-OH |

*Estimated based on analogs with similar substitution patterns .

Reactivity and Functional Group Interactions

- Electrophilic Substitution : The electron-withdrawing chlorine and ketone groups direct further substitution to meta/para positions, whereas methoxy groups (e.g., in CAS 151340-06-6) act as ortho/para directors .

- Isomerization Dynamics: Analogous compounds, such as 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, exhibit temperature-dependent NMR shifts due to amide bond isomerization, suggesting that substituent proximity to reactive sites (e.g., the ketone) influences dynamic behavior .

Biological Activity

2-Chloro-1-(3,5-dihydroxyphenyl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

This compound is primarily synthesized as an intermediate in organic synthesis. It serves as a building block for various derivatives, including those related to resveratrol, which is known for its diverse biological activities. The compound has the molecular formula C₈H₇ClO₃ and a molecular weight of 188.59 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer). The introduction of specific functional groups has been linked to enhanced activity:

| Compound | Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Compound A | A549 | <0.01 | High potency against lung cancer |

| Compound B | ME-180 | 0.229 | Significant growth inhibition |

| Compound C | HT-29 | 0.3 | Moderate activity observed |

The structure-activity relationship indicates that the presence of hydroxyl groups at the ortho positions enhances the cytotoxicity of these compounds by promoting apoptosis through mechanisms such as caspase activation and cytochrome c release .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have also been investigated. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Effective |

| Escherichia coli | 12.5 | High inhibitory potential |

| Candida albicans | 6.25 | Significant antifungal activity |

The SAR studies suggest that introducing electron-withdrawing groups enhances antibacterial efficacy .

Study on Anticancer Effects

A study conducted on a series of benzofuran derivatives indicated that modifications to the phenolic structure led to increased anticancer activity. Specifically, compounds with additional methyl or methoxy substitutions exhibited enhanced potency by increasing lipophilicity and cellular uptake .

Clinical Relevance

In clinical settings, derivatives of this compound have been tested for their ability to inhibit amyloidogenesis, particularly in conditions like familial amyloid polyneuropathy (FAP). These compounds showed a concentration-dependent decrease in transthyretin aggregation, suggesting a protective effect against cytotoxicity associated with amyloid deposits .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone with high purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-dihydroxyacetophenone as a precursor. Protecting the hydroxyl groups (e.g., with acetyl or trimethylsilyl groups) is critical to prevent side reactions during chlorination. Chlorination is typically achieved using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane under controlled temperatures (0–5°C). Post-reaction, deprotection under acidic or basic conditions (e.g., HCl/MeOH or K₂CO₃/MeOH) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the acetyl carbonyl (~200 ppm in ¹³C NMR) and aromatic protons (δ 6.5–7.0 ppm for dihydroxyphenyl groups). Hydroxyl protons may appear as broad singlets (~δ 9–10 ppm) but can be suppressed using D₂O exchange .

- IR Spectroscopy : Confirm the carbonyl stretch (~1680–1700 cm⁻¹) and hydroxyl O–H vibrations (~3200–3500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Look for the molecular ion [M+H]⁺ at m/z 201.032 (C₈H₇ClO₃⁺) and fragmentation patterns consistent with chloroacetyl and dihydroxyphenyl moieties .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted using HPLC with a C18 column (UV detection at 254 nm). Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours. Degradation products (e.g., hydrolyzed or oxidized derivatives) are identified via LC-MS. The compound is most stable in mildly acidic conditions (pH 4–6), with significant degradation observed above pH 9 due to hydroxyl group deprotonation and subsequent reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing acetyl group activates the adjacent chloro moiety for nucleophilic substitution. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Experimentally, monitor reactions with nucleophiles (e.g., amines, thiols) via ¹H NMR to track chloro displacement. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics. For example, in DMF, the reaction with benzylamine proceeds with a second-order rate constant of 0.15 M⁻¹s⁻¹ at 25°C .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Co-crystallize the compound with a stabilizing agent (e.g., ethanol/water) and collect diffraction data at 173 K. Refinement using SHELX reveals bond lengths (C–Cl: ~1.79 Å; C=O: ~1.21 Å) and dihedral angles between the acetyl and aromatic rings. For derivatives, compare with analogous structures (e.g., 1-[3-(2,4-Dichloro-5-fluorophenyl)-5-(3-methyl-2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) to validate substituent effects on crystal packing .

Q. What advanced analytical strategies are used for impurity profiling in this compound batches?

- Methodological Answer : Employ HPLC-MS with a Q-TOF detector for high-resolution impurity identification. Compare retention times and MS/MS fragments against reference standards (e.g., Terbutaline sulfate impurities, such as ACI 202703 and ACI 202704). Key impurities include under-chlorinated byproducts (e.g., 1-(3,5-dihydroxyphenyl)ethanone) and oxidation products (e.g., quinone derivatives). Quantify impurities using calibration curves with ≤0.1% detection limits .

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding with target enzymes (e.g., cytochrome P450 or kinases). Parameterize the compound’s structure with Gaussian09 using B3LYP/6-31G* optimization. Solvation effects are modeled with implicit solvent models (e.g., PBSA). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). The chloroacetyl group shows high affinity for cysteine residues in active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.